molecular formula C21H31N7O7 B018920 Arginyl-glycyl-aspartyl-phenylalanine CAS No. 110697-46-6

Arginyl-glycyl-aspartyl-phenylalanine

Cat. No. B018920
M. Wt: 493.5 g/mol
InChI Key: ARNGIGOPGOEJCH-KKUMJFAQSA-N
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Description

Arginyl-glycyl-aspartyl-phenylalanine belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond . This compound has been identified in human blood .


Synthesis Analysis

Synthetic arginyl-glycyl-α-aspartyl “RGD” and arginyl-glycyl-α-aspartyl-serinyl “RGDS” peptide sequences, which are originally located in matrix proteins, are confirmed to be as versatile integrin GP IIb/IIIa antagonists .


Molecular Structure Analysis

The molecular formula of Arginyl-glycyl-aspartyl-phenylalanine is C21H31N7O7 .


Physical And Chemical Properties Analysis

The average mass of Arginyl-glycyl-aspartyl-phenylalanine is 493.513 Da .

Scientific Research Applications

  • Modification of Potato Starch-Based Products : Charge-carrying amino acids, such as Arginyl-glycyl-aspartyl-phenylalanine, can modify the physicochemical properties and improve the nutritional values of potato starch-based products (Cui, Fang, Zhou, & Yang, 2014).

  • Therapeutics and Drug Discovery :

    • The optimized conventional synthesis of Arginyl-glycyl-aspartyl-phenylalanine peptides enables their use as integrin GP IIb/IIIa antagonists, which are beneficial in developing new therapeutics (Abo-Ghalia, Abd El-Rahman, El-kafrawy, & Kalomuch, 2003).
    • The crystal structure of Arginyl-glycyl-aspartyl-phenylalanine reveals diverse conformations for the fibrinogen binding sequence, which is vital for drug discovery applications (Eggleston & Feldman, 2009).
  • Platelet Aggregation and Thrombogenesis :

    • Arginyl-glycyl-aspartyl-phenylalanine peptides have been shown to effectively inhibit platelet aggregation and thrombogenesis, suggesting potential therapeutic applications in preventing blood clots and thrombosis (Nicholson et al., 1991).
    • A study found that W2003, a compound related to Arginyl-glycyl-aspartyl-phenylalanine, has a stronger inhibitory effect on platelet aggregation than N-acetyl-Arginyl-glycyl-aspartyl-phenylalanine (Jian, 2007).
  • Cell Attachment and Regenerative Medicine :

    • The cell attachment activity of fibronectin is attributed to the tetrapeptide L-arginyl-glycyl-L-aspartyl-L-serine, which contains a sequence similar to Arginyl-glycyl-aspartyl-phenylalanine, and is found in several proteins. This sequence may constitute a common cellular recognition determinant (Pierschbacher & Ruoslahti, 1984).
    • Self-assembling peptide hydrogels containing both Arginyl-glycyl-aspartyl-phenylalanine and PHSRN sequences show improved cell attachment in 3D, offering potential applications in regenerative medicine (Aye et al., 2018).
  • Protein Degradation and Enzyme Synthesis :

    • The study of amino acids such as Arginyl-glycyl-aspartyl-phenylalanine contributes to understanding nonenzymatic degradation of proteins, impacting structures and functions in various cells (Geiger & Clarke, 1987).
    • Peptides and keto acids of phenylalanine are used in enzyme synthesis, providing insights into metabolic pathways and enzymatic functions (Ifland, Ball, Dunn, & Shive, 1958).

Future Directions

The discovery of RGD and elucidation of how RGD binds to integrins has led to the development of a number of drugs and diagnostics . These peptides are recently specially considered in the design of new therapeutics .

properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N7O7/c22-13(7-4-8-25-21(23)24)18(32)26-11-16(29)27-14(10-17(30)31)19(33)28-15(20(34)35)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,22H2,(H,26,32)(H,27,29)(H,28,33)(H,30,31)(H,34,35)(H4,23,24,25)/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNGIGOPGOEJCH-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149361
Record name Arginyl-glycyl-aspartyl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arginyl-glycyl-aspartyl-phenylalanine

CAS RN

110697-46-6
Record name Arginyl-glycyl-aspartyl-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110697466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginyl-glycyl-aspartyl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CJ Jen, HI Chen, KC Lai, S Usami - 1996 - ashpublications.org
… In addition, the deposition of fibrinogen to surfaces alters its conformation with exposure of the RGDF (Arginyl-glycyl-aspartylphenylalanine) epitope." At the cytoplasmic side of platelet …
Number of citations: 45 ashpublications.org
CJ Jen, HI Chen, KC Lai, S Usami - 2011 - researchgate.net
… In addition, the deposition of fibrinogen to surfaces alters its conformation with exposure of the RGDF (Arginyl-glycyl-aspartylphenylalanine) epitope." At the cytoplasmic side of platelet …
Number of citations: 0 www.researchgate.net
FS Markland, GS Friedrichs, SR Pewitt, BR Lucchesi - Circulation, 1994 - Am Heart Assoc
… supported by studies that revealed that the platelet GPIIb/IIIa receptor antagonist SC-49992, a peptidomimetic of the fibrinogen sequence RGDF (arginyl-glycylaspartyl-phenylalanine), …
Number of citations: 60 www.ahajournals.org
AE Segneanu, G Vlase, T Vlase, CA Sicoe… - Plants, 2023 - mdpi.com
The current nanomedicinal approach combines medicinal plants and nanotechnology to create new scaffolds with enhanced bioavailability, biodistribution and controlled release. In an …
Number of citations: 8 www.mdpi.com

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